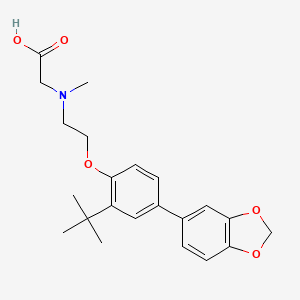

LY2365109

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H27NO5 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25) |

InChI Key |

FKPLJWGRBCQLTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O |

Synonyms |

((2-(4-benzo(1,3)dioxol-5-yl-2-tert-butylphenoxy)ethyl)methylamino)acetic acid LY2365109 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY2365109

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Inhibition of Glycine Transporter 1 (GlyT1)

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, this compound effectively increases the extracellular concentration of glycine, particularly in brain regions where GlyT1 is expressed. This elevation of ambient glycine levels is the primary mechanism through which this compound exerts its pharmacological effects. The increased availability of glycine enhances the function of N-methyl-D-aspartate (NMDA) receptors, for which glycine acts as a mandatory co-agonist. This potentiation of NMDA receptor-mediated neurotransmission underlies the therapeutic potential of this compound in central nervous system disorders such as schizophrenia and epilepsy.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Species | IC50 (nM) | Reference |

| GlyT1a | Glycine Uptake | Human | 15.8 | [Vendor Data] |

| GlyT2 | Glycine Uptake | Human | > 30,000 | [Vendor Data] |

Table 2: In Vivo Effects of this compound on Brain Glycine Levels

| Species | Administration Route | Dose (mg/kg) | Brain Region | Fold Increase in Glycine | Reference |

| Rat | Oral (p.o.) | 10 | Striatum | ~2-fold | [Synapse - Patsnap] |

| Rat | Oral (p.o.) | 10 | Cerebrospinal Fluid (CSF) | ~3-fold | [Synapse - Patsnap] |

Table 3: In Vivo Anticonvulsant Activity of this compound

| Animal Model | Seizure Induction Method | Species | Dose (mg/kg) | Effect | Reference |

| Temporal Lobe Epilepsy (TLE) | Intrahippocampal Kainic Acid | Mouse | Not Specified | Robustly suppressed chronic seizures | [Synapse - Patsnap] |

| Acute Seizure Model | Not Specified | Mouse | Not Specified | Increased seizure thresholds | [Synapse - Patsnap] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound at the glutamatergic synapse.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Glycine Transporter 1 (GlyT1) Inhibition Assay (Radioligand Uptake)

This protocol is a generalized procedure based on standard methods for assessing GlyT1 inhibitor potency.

-

Cell Line: A stable cell line overexpressing human GlyT1a, such as Chinese Hamster Ovary (CHO-K1) cells, is typically used.

-

Reagents:

-

[³H]Glycine (radioligand)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with appropriate buffering agents)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation cocktail

-

-

Procedure:

-

Cell Plating: Seed the GlyT1a-expressing cells into a 96- or 384-well microplate and culture until a confluent monolayer is formed.

-

Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Glycine Uptake: Initiate the uptake reaction by adding a solution containing [³H]Glycine to each well. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

-

Termination of Uptake: Rapidly terminate the assay by aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer to remove unincorporated radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of incorporated [³H]Glycine using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]Glycine uptake (IC50) by fitting the data to a sigmoidal dose-response curve. Non-specific uptake is determined in the presence of a saturating concentration of a known GlyT1 inhibitor.

-

In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol describes a general method for measuring changes in brain glycine levels in response to this compound administration.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum or prefrontal cortex).

-

Allow the animal to recover from surgery for a defined period (e.g., 24-48 hours).

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular glycine.

-

Administer this compound (e.g., orally or via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the glycine concentration in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

-

Data Analysis: Express the post-dose glycine concentrations as a percentage of the baseline levels and plot the time course of glycine elevation.

Electrophysiological Assessment of NMDA Receptor Potentiation

This protocol outlines a general approach to measure the enhancement of NMDA receptor-mediated currents by this compound in brain slices.

-

Preparation:

-

Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus or prefrontal cortex) of a rodent.

-

Maintain the slices in oxygenated aCSF.

-

-

Electrophysiological Recording:

-

Transfer a brain slice to a recording chamber on a microscope stage, continuously perfused with aCSF.

-

Perform whole-cell patch-clamp recordings from visually identified neurons.

-

Voltage-clamp the neuron at a holding potential where NMDA receptor-mediated currents can be isolated (e.g., +40 mV to relieve the magnesium block).

-

-

Experimental Protocol:

-

Record baseline NMDA receptor-mediated currents by applying exogenous NMDA or by electrically stimulating glutamatergic afferents in the presence of an AMPA receptor antagonist.

-

Bath-apply this compound at various concentrations to the brain slice.

-

Record the NMDA receptor-mediated currents in the presence of this compound.

-

-

Data Analysis: Measure the amplitude of the NMDA receptor-mediated currents before and after the application of this compound. Calculate the percentage potentiation of the current at each concentration of the compound.

LY2365109 as a Glycine Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of this key neurotransmitter.[2] Glycine serves as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component in glutamatergic neurotransmission, synaptic plasticity, and cognitive function. The enhancement of NMDA receptor activity through GlyT1 inhibition has positioned this compound and similar compounds as valuable tools for investigating central nervous system (CNS) disorders associated with hypoglutamatergic function, such as schizophrenia, and as potential therapeutic agents for conditions like epilepsy.[2]

This technical guide provides an in-depth overview of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and associated research workflows.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ (GlyT1) | Human (hGlyT1a expressed in cells) | 15.8 nM | [2][4][5] |

| IC₅₀ (GlyT2) | Not Specified | > 30,000 nM | [2][3] |

| Selectivity | GlyT1 vs. GlyT2 | > 1900-fold | [2][3] |

| Binding Affinity (Kᵢ) | Not Publicly Available | - |

IC₅₀: Half-maximal inhibitory concentration. Represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%.

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Effect | Species | Dose | Route | Measurement | Result | Reference(s) |

| Glycine Elevation | Rat | 0.3-30 mg/kg | p.o. | CSF Glycine Levels | Dose-dependent increase | [4][5] |

| Glycine Elevation | Rat | 10 mg/kg | p.o. | Striatal Microdialysate Glycine | ~2-fold increase (from 1.52 µM to 3.6 µM) | [6][7] |

| Glycine Elevation | Rat | 10 mg/kg | p.o. | CSF Glycine Levels | ~3-fold increase (from 10.38 µM to 36 µM) | [6][7] |

| Anticonvulsant Activity | Mouse | Not Specified | - | Seizure Threshold | Increased | [4][5] |

| Neurotransmitter Release | Not Specified | Not Specified | - | Striatal Acetylcholine | Enhanced | |

| Neurotransmitter Release | Not Specified | Not Specified | - | Prefrontal Cortex Dopamine | Enhanced | |

| Adverse Effects | Not Specified | Higher Doses | - | Locomotor & Respiratory | Impairment |

p.o.: Per os (by mouth); CSF: Cerebrospinal Fluid.

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Species | Value |

| Tₘₐₓ (Time to maximum concentration) | Not Publicly Available | - |

| Cₘₐₓ (Maximum concentration) | Not Publicly Available | - |

| T₁/₂ (Half-life) | Not Publicly Available | - |

| Bioavailability | Not Publicly Available | - |

Note: Detailed pharmacokinetic parameters for this compound are not widely available in the public domain.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism involves the modulation of the glutamatergic system, specifically through the potentiation of NMDA receptor function.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Glycine Uptake Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the function of the GlyT1 transporter.

Objective: To determine the IC₅₀ value of this compound for the human GlyT1a transporter.

Materials:

-

Cells: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human GlyT1a transporter (CHO-K1/hGlyT1a).[8][9]

-

Culture Medium: Complete F-12 medium.

-

Uptake Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose.[10]

-

Radioligand: [³H]glycine.[10]

-

Test Compound: this compound, prepared in a concentration range.

-

Non-specific Uptake Control: A known high-affinity GlyT1 inhibitor (e.g., 10 µM Org24598).[10]

-

Scintillation Fluid & Counter.

Procedure:

-

Cell Plating: Plate CHO-K1/hGlyT1a cells at a density of approximately 40,000 cells/well in 384-well plates and culture for 24 hours.[10]

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with Uptake Buffer.[10]

-

Inhibitor Incubation: Add Uptake Buffer containing various concentrations of this compound (or control compounds) to the wells. Incubate for 20 minutes at room temperature (~22°C).[10]

-

Glycine Uptake: Add a solution containing a mixture of non-radioactive glycine (e.g., 25 µM) and [³H]glycine (e.g., 60 nM) to each well to initiate the uptake reaction.[10]

-

Termination: After a defined incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold Uptake Buffer.

-

Cell Lysis & Measurement: Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Plot the data and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.

Objective: To quantify the effect of this compound administration on extracellular glycine levels in the rat striatum and cerebrospinal fluid (CSF).

Materials:

-

Animals: Adult male Sprague-Dawley rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdialysis guide cannula, and probes.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF) or Ringer's solution.[11]

-

Microdialysis Pump: For controlled, low-flow rate perfusion (e.g., 0.5-2.0 µL/min).[12]

-

Fraction Collector: To collect dialysate samples at timed intervals.

-

Analytical System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion & Equilibration: Begin perfusing the probe with aCSF at a constant, low flow rate. Allow the system to equilibrate and establish a stable baseline of glycine levels by collecting several pre-treatment samples.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.).[6][7]

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples for glycine concentration using a validated LC-MS/MS method.

-

Data Analysis: Express glycine concentrations as a percentage of the pre-treatment baseline. Plot the time course of glycine level changes.

Anticonvulsant Activity Assessment in Mice

These models are used to evaluate the potential of a compound to prevent or elevate the threshold for seizures.

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[13]

Procedure:

-

Animal Preparation: Use adult male mice (e.g., CF-1 strain).[13]

-

Drug Administration: Administer this compound or vehicle control via the desired route.

-

Anesthesia: Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.[13]

-

Stimulation: At the time of predicted peak effect of the drug, deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) via corneal electrodes.[13]

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension.

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection.[13] Calculate the percentage of mice protected at each dose.

This test is a model for clonic, forebrain seizures and measures a compound's ability to raise the seizure threshold.[14]

Procedure:

-

Animal Preparation: Use adult male mice (e.g., CF-1 strain).

-

Drug Administration: Administer this compound or vehicle control.

-

PTZ Injection: At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[14]

-

Observation: Place the animal in an observation cage for 30 minutes.[14]

-

Endpoint: Observe for the presence or absence of a clonic seizure lasting approximately 3-5 seconds (spasms of forelimbs, hindlimbs, or jaw).[14] An animal not displaying these signs is considered protected. Calculate the percentage of mice protected at each dose.

References

- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound hydrochloride | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride | GlyT | TargetMol [targetmol.com]

- 6. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. amuzainc.com [amuzainc.com]

- 12. researchgate.net [researchgate.net]

- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

The GlyT1 Inhibitor LY2365109: A Technical Guide to its Role in Elevating Extracellular Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of LY2365109, a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound effectively increases the extracellular concentration of this critical amino acid in the central nervous system. This modulation of glycinergic neurotransmission, particularly its co-agonist activity at the N-methyl-D-aspartate (NMDA) receptor, has positioned this compound and other GlyT1 inhibitors as promising therapeutic agents for neurological and psychiatric disorders characterized by hypoglutamatergic function, such as schizophrenia and epilepsy. This document details the mechanism of action of this compound, presents quantitative data on its effects on extracellular glycine levels, provides comprehensive experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction

Glycine is a unique neurotransmitter with dual roles in the central nervous system. In the spinal cord and brainstem, it acts as the primary inhibitory neurotransmitter by activating strychnine-sensitive glycine receptors. Conversely, in the forebrain, glycine functions as an essential co-agonist at the strychnine-insensitive glycine binding site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. The extracellular concentration of glycine is tightly regulated by specific transporters, primarily GlyT1, which is predominantly expressed on glial cells.

This compound is a potent and selective inhibitor of GlyT1, with an IC50 of 15.8 nM, and displays high selectivity over GlyT2 (IC50 > 30,000 nM)[1][2]. By inhibiting GlyT1, this compound prevents the reuptake of glycine from the synaptic cleft and surrounding extracellular space, leading to a significant increase in its ambient concentration. This elevation of extracellular glycine enhances the activation of NMDA receptors, thereby potentiating glutamatergic neurotransmission.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the Glycine Transporter 1. This action directly leads to an increase in the concentration of extracellular glycine. The downstream effects of this increased glycine are twofold:

-

Potentiation of NMDA Receptor Function: At glutamatergic synapses, the binding of both glutamate and a co-agonist (either glycine or D-serine) is required for the activation of the NMDA receptor. By increasing the availability of glycine, this compound enhances the probability of the co-agonist site being occupied, thereby potentiating NMDA receptor-mediated excitatory neurotransmission.

-

Activation of Glycine A Receptors: At higher concentrations, the elevated extracellular glycine can lead to the activation of strychnine-sensitive glycine A receptors, particularly in caudal brain regions like the brainstem and cerebellum where these receptors are more abundant. This can result in inhibitory effects on motor activity and respiration, contributing to the adverse event profile at higher doses.

The following diagram illustrates the core signaling pathway affected by this compound.

Quantitative Data on Extracellular Glycine Increase

Administration of this compound leads to a dose-dependent increase in extracellular glycine concentrations in various brain regions. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Extracellular Glycine in Rat Striatum and Cerebrospinal Fluid (CSF)

| Brain Region | Vehicle (µM) | This compound (10 mg/kg, p.o.) (µM) | Fold Increase | Reference |

| Striatum (Microdialysate) | 1.52 | 3.6 | ~2.4 | [3] |

| Cerebrospinal Fluid (CSF) | 10.38 | 36 | ~3.5 | [3] |

Table 2: Dose-Dependent Effect of GlyT1 Inhibitors on CSF Glycine Levels

| Compound | Dose (mg/kg, p.o.) | % Increase in CSF Glycine |

| GlyT1 Inhibitor A | 1 | ~50% |

| GlyT1 Inhibitor A | 3 | ~150% |

| GlyT1 Inhibitor A | 10 | ~300% |

(Note: Data in Table 2 is representative of GlyT1 inhibitors and not specific to this compound.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vivo Microdialysis for Measuring Extracellular Glycine

This protocol describes the measurement of extracellular glycine in the brain of a freely moving rat following administration of this compound.

4.1.1 Materials

-

Male Wistar rats (250-300g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence detection or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

O-phthaldialdehyde (OPA) derivatizing reagent for HPLC

4.1.2 Surgical Procedure

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Mount the rat in a stereotaxic apparatus.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum, prefrontal cortex, cerebellum).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours post-surgery.

4.1.3 Microdialysis Procedure

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples every 20-30 minutes for at least 1 hour.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

Continue collecting dialysate samples for several hours post-administration.

-

Store samples at -80°C until analysis.

4.1.4 Glycine Analysis by HPLC

-

Derivatize the dialysate samples with OPA reagent.

-

Inject the derivatized samples into the HPLC system.

-

Separate the amino acids using a reverse-phase column.

-

Detect the fluorescent derivatives using a fluorescence detector.

-

Quantify glycine concentrations by comparing peak areas to a standard curve.

4.1.5 Glycine Analysis by LC-MS/MS

-

Inject a small volume (e.g., 15 µL) of the dialysate sample directly into the LC-MS/MS system.

-

Detect glycine using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.

-

Quantify glycine concentrations based on the mass-to-charge ratio and fragmentation pattern.

Electrophysiological Assessment of NMDA Receptor Potentiation

This protocol outlines the use of whole-cell patch-clamp recordings in brain slices to measure the potentiation of NMDA receptor-mediated currents by this compound.

4.2.1 Materials

-

Rodent (rat or mouse)

-

Vibrating microtome

-

Recording chamber for brain slices

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Internal solution for patch pipette

-

This compound

-

NMDA receptor agonist (NMDA)

-

AMPA receptor antagonist (e.g., CNQX)

-

GABA-A receptor antagonist (e.g., picrotoxin)

4.2.2 Brain Slice Preparation

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.

-

Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex, hippocampus) using a vibrating microtome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

4.2.3 Whole-Cell Patch-Clamp Recording

-

Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Identify a neuron for recording using a microscope with differential interference contrast optics.

-

Establish a whole-cell patch-clamp configuration on the selected neuron.

-

Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or agonist-evoked currents in the presence of AMPA and GABA-A receptor antagonists.

-

Bath-apply this compound at the desired concentration.

-

Record NMDA receptor-mediated currents in the presence of this compound.

-

Analyze the amplitude and kinetics of the NMDA receptor currents to determine the extent of potentiation.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts by selectively inhibiting the Glycine Transporter 1. This mechanism of action leads to a significant and measurable increase in extracellular glycine concentrations in the brain. The primary consequence of this is the potentiation of NMDA receptor function, which has important implications for treating disorders associated with glutamatergic hypofunction. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GlyT1 inhibitors, facilitating further understanding of their neurochemical and functional effects. The provided data and visualizations serve as a comprehensive resource for researchers in the field of neuroscience and drug development.

References

The Glycine Transporter 1 (GlyT1) Inhibitor LY2365109: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein responsible for regulating glycine levels in the synaptic cleft. By blocking the reuptake of glycine, this compound effectively increases the extracellular concentration of this amino acid. This is of significant therapeutic interest as glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component in glutamatergic neurotransmission. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making GlyT1 inhibitors like this compound a promising avenue for novel therapeutic strategies.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its effects on GlyT1, and the experimental methodologies used to characterize its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and in vivo efficacy.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 15.8 nM | CHO cells expressing human GlyT1a | [2] |

| Selectivity | >1000-fold vs. GlyT2 | Not specified | [2] |

Table 1: In Vitro Potency and Selectivity of this compound

| Brain Region | Glycine Increase (fold) | Animal Model | Reference |

| Striatum (microdialysate) | 2-fold | Rat | [3] |

| Cerebrospinal Fluid (CSF) | 3-fold | Rat | [3] |

Table 2: In Vivo Effects of this compound on Extracellular Glycine Levels

Experimental Protocols

In Vitro Glycine Uptake Assay

A common method to determine the inhibitory activity of compounds on GlyT1 is the radiolabeled glycine uptake assay.

Objective: To quantify the inhibition of glycine uptake into cells expressing GlyT1 by this compound.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1a isoform are cultured in appropriate media and seeded into 384-well plates.[2]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Glycine Uptake: A solution containing a known concentration of [3H]glycine is added to the wells, and the cells are incubated for a specific period to allow for glycine uptake.

-

Termination and Lysis: The uptake process is terminated by washing the cells with ice-cold buffer to remove extracellular [3H]glycine. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of [3H]glycine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific glycine uptake, is calculated from the concentration-response curve.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of the brain of a freely moving animal.

Objective: To determine the effect of this compound administration on extracellular glycine concentrations in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized rat.[4][5] The probe has a semi-permeable membrane at its tip.[4]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[4]

-

Sample Collection: Extracellular molecules, including glycine, diffuse across the probe's membrane into the aCSF. The resulting fluid, the dialysate, is collected at regular intervals.

-

Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

-

Sample Analysis: The concentration of glycine in the collected dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.[5]

-

Data Analysis: The change in extracellular glycine concentration following drug administration is calculated relative to the baseline levels.

Signaling Pathway

The primary mechanism of action of this compound is the potentiation of NMDA receptor activity through the elevation of synaptic glycine levels.

By inhibiting GlyT1, which is predominantly located on astrocytes surrounding the synapse, this compound prevents the reuptake of glycine from the synaptic cleft. This leads to an increased concentration of glycine available to bind to the glycine co-agonist site on the NMDA receptor. The binding of both glutamate (the primary agonist) and glycine (the co-agonist) is required for the opening of the NMDA receptor's ion channel. The influx of calcium ions (Ca2+) through the activated NMDA receptor triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and neuronal function.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GlyT1. Through its targeted action, it effectively elevates extracellular glycine levels, leading to the potentiation of NMDA receptor function. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GlyT1 inhibitors. The data and methodologies presented here are intended to support researchers, scientists, and drug development professionals in their efforts to further understand the therapeutic potential of modulating the glycine system for the treatment of central nervous system disorders such as schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Multidimensional Connectomics and Treatment-Resistant Schizophrenia: Linking Phenotypic Circuits to Targeted Therapeutics [frontiersin.org]

- 3. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticonvulsant Properties of LY2365109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticonvulsant properties of LY2365109, a selective glycine transporter 1 (GlyT1) inhibitor. The document synthesizes preclinical findings, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of epilepsy treatment.

Core Findings: Efficacy of this compound in Preclinical Seizure Models

This compound has demonstrated significant anticonvulsant effects in established rodent models of epilepsy. Its efficacy has been evaluated in models of both acute and chronic seizures, primarily the Maximal Electroshock Seizure (MES) test and the intrahippocampal kainic acid (IHKA) model of temporal lobe epilepsy (TLE).

Data Presentation: Quantitative Efficacy and Dose-Response

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Maximal Electroshock Seizure (MES) Test in Mice | |

| Dose (mg/kg, i.p.) | Protection from Tonic Hind-Limb Extension (%) |

| 10 | 0% |

| 30 | Not explicitly stated, but within the effective range |

| 60 | 100% |

| ED₅₀ | Estimated to be between 10 and 60 mg/kg |

| Intrahippocampal Kainic Acid (IHKA) Model of Temporal Lobe Epilepsy (TLE) in Mice | |

| Dose (mg/kg) | Effect on Seizure Frequency |

| 3 | No significant effect (average 23.2 ± 2.6 seizures per hour) |

| 5 | Reduced efficacy (average 19.5 ± 1.3 seizures per hour) |

| 7.5 - 10 | Effective in reducing seizure frequency [1] |

| 30 | Lethal (triggered respiratory arrest)[1] |

| Vehicle Control | Average 23.1 ± 1.2 seizures per hour |

Pharmacokinetic Data:

Mechanism of Action: GlyT1 Inhibition

This compound exerts its anticonvulsant effects by selectively inhibiting the glycine transporter 1 (GlyT1).[2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[2][3] In the context of epilepsy, which is characterized by an imbalance of excitatory and inhibitory neurotransmission, increasing synaptic glycine levels can enhance inhibitory signaling.[2][3] Glycine acts as a co-agonist at NMDA receptors, but it is also an inhibitory neurotransmitter in its own right, acting on strychnine-sensitive glycine receptors.[3] By blocking GlyT1, this compound increases the availability of glycine in the synapse, which is thought to potentiate inhibitory glycinergic transmission and/or modulate NMDA receptor function, ultimately leading to a reduction in neuronal hyperexcitability and seizure activity.[2][3]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via GlyT1 inhibition.

Experimental Protocols

Detailed methodologies for the key preclinical models used to evaluate the anticonvulsant properties of this compound are provided below.

Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical screen for anticonvulsant drugs, modeling generalized tonic-clonic seizures.

Materials:

-

Male CF-1 mice (or other suitable strain)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

0.5% tetracaine hydrochloride solution (topical anesthetic)

-

0.9% saline solution

-

This compound solution for intraperitoneal (i.p.) injection

-

Vehicle control solution

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory environment. On the day of the experiment, weigh each mouse to determine the correct dose of this compound or vehicle.

-

Drug Administration: Administer this compound or vehicle via i.p. injection. The time between drug administration and the electroshock (the pretreatment time) should be consistent, typically 30-60 minutes.

-

Anesthesia and Electrode Placement: Thirty minutes after drug administration, apply one drop of 0.5% tetracaine hydrochloride to the corneas of each mouse to provide local anesthesia. After a few minutes, apply a drop of 0.9% saline to the corneas to ensure good electrical contact.

-

Electroshock Induction: Place the corneal electrodes on the eyes of the mouse. Deliver a 60 Hz alternating current at a suprathreshold intensity (e.g., 50 mA) for a fixed duration (e.g., 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind-limb extension (THLE). The absence of THLE is considered a positive indication of anticonvulsant protection.

-

Data Analysis: Record the number of animals protected from THLE in each treatment group. Calculate the percentage of protection for each dose. An ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

Intrahippocampal Kainic Acid (IHKA) Model of Temporal Lobe Epilepsy in Mice

This model induces spontaneous recurrent seizures that mimic key features of human TLE.

Materials:

-

Male C57BL/6 mice (or other suitable strain)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for craniotomy

-

Hamilton syringe with a 33-gauge needle

-

Kainic acid solution (e.g., 20 mM in sterile saline)

-

EEG recording system (optional, for seizure monitoring)

-

This compound solution for systemic administration

-

Vehicle control solution

Procedure:

-

Stereotaxic Surgery: Anesthetize the mouse and place it in the stereotaxic frame. Perform a craniotomy over the hippocampus.

-

Kainic Acid Injection: Slowly inject a small volume of kainic acid (e.g., 50 nL) into the hippocampus at precise stereotaxic coordinates (e.g., anteroposterior -2.0 mm, mediolateral ±1.5 mm, dorsoventral -1.8 mm from bregma). Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

-

Post-operative Care and Epileptogenesis: Suture the incision and provide post-operative care, including analgesics. Allow the animals to recover for several weeks. During this period, spontaneous recurrent seizures will develop.

-

Seizure Monitoring (Optional): If EEG electrodes were implanted during surgery, record EEG activity to quantify baseline seizure frequency.

-

Drug Administration: Once chronic epilepsy is established, administer this compound or vehicle systemically (e.g., i.p.).

-

Behavioral and/or EEG Monitoring: Observe the animals for behavioral seizures or record EEG to determine the effect of this compound on seizure frequency and duration.

-

Data Analysis: Compare the seizure frequency before and after drug administration, or between the drug-treated and vehicle-treated groups.

Experimental Workflows

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Caption: Workflow for the Intrahippocampal Kainic Acid (IHKA) model.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound possesses robust anticonvulsant properties, mediated through the novel mechanism of GlyT1 inhibition. Its efficacy in both acute and chronic seizure models highlights its potential as a therapeutic candidate for epilepsy, particularly for treatment-resistant forms like TLE.

Future research should focus on several key areas:

-

Detailed Pharmacokinetics: A thorough characterization of the pharmacokinetic profile of this compound in relevant preclinical species is crucial for dose optimization and translation to clinical studies.

-

Chronic Dosing and Safety: Long-term efficacy and safety studies are needed to assess the durability of the anticonvulsant effect and to identify any potential adverse effects associated with chronic GlyT1 inhibition.

-

Exploration in Other Seizure Models: Evaluating this compound in a broader range of seizure and epilepsy models will help to define its full spectrum of anticonvulsant activity.

-

Combination Therapy: Investigating the potential synergistic effects of this compound with existing anti-epileptic drugs could lead to more effective treatment strategies.

References

The Potential of LY2365109 in Epilepsy Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients exhibiting resistance to current anti-seizure medications. This necessitates the exploration of novel therapeutic targets and mechanisms. LY2365109, a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1), has emerged as a promising preclinical candidate for the treatment of epilepsy, particularly temporal lobe epilepsy (TLE). This document provides an in-depth technical overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of this compound in epilepsy models.

Introduction

The pathophysiology of epilepsy involves an imbalance between excitatory and inhibitory neurotransmission.[1] Glycine, acting as a co-agonist at the N-methyl-D-aspartate (NMDAR) receptor and as a primary inhibitory neurotransmitter at strychnine-sensitive glycine receptors, plays a crucial role in modulating neuronal excitability.[2][3] The synaptic concentration of glycine is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2. In the forebrain, GlyT1 is the predominant subtype.[2] Research has indicated a robust overexpression of GlyT1 in the hippocampal formation of both rodent models of TLE and in human TLE samples, suggesting a dysfunctional glycine signaling pathway in epilepsy.[2][3]

This compound, developed by Eli Lilly & Co., is a selective inhibitor of GlyT1.[4][5] By blocking the reuptake of glycine into presynaptic terminals and surrounding glial cells, this compound increases the synaptic availability of glycine. This enhancement of glycinergic neurotransmission is hypothesized to restore the excitatory/inhibitory balance and thereby exert anti-seizure effects. This guide summarizes the key preclinical findings that support the potential of this compound as a novel therapeutic agent for epilepsy.

Mechanism of Action: GlyT1 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the Glycine Transporter 1 (GlyT1).[2][4] This inhibition leads to an elevation of extracellular glycine concentrations in key brain regions, including the hippocampus.[2] The increased synaptic glycine then potentiates the function of NMDARs, where glycine acts as an essential co-agonist. This modulation of NMDAR activity is believed to be the principal driver of the anti-seizure effects of this compound.[2][3]

Preclinical Efficacy Data

Preclinical studies in rodent models of temporal lobe epilepsy have demonstrated the anti-seizure potential of this compound. The following tables summarize the key quantitative findings.

| Model | Test | Species | Compound | Dose | Effect | Reference |

| Temporal Lobe Epilepsy (Intrahippocampal Kainic Acid) | Chronic Seizure Frequency | Mouse | This compound | 7.5-10 mg/kg | Robust suppression of chronic seizures | [2][3] |

| - | - | - | This compound | 3 mg/kg and 5 mg/kg | No significant effect or reduced efficacy | [3] |

| - | - | - | This compound | 30 mg/kg | Lethal respiratory arrest | [3] |

| Acute Seizure Model | Maximal Electroshock (MES) Test | Mouse | This compound | - | Increased seizure threshold | [3] |

| Acute Seizure Model | Pentylenetetrazole (PTZ) Seizure Threshold Test | Mouse | This compound | 10 mg/kg, i.p. | Significantly increased seizure threshold | [3] |

| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (5 mg/kg) | This compound (7.5-10 mg/kg) |

| Average Hourly Seizure Number | 23.1 ± 1.2 | 23.2 ± 2.6 | 19.5 ± 1.3 | Significantly Reduced |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intrahippocampal Kainic Acid (KA) Model of Temporal Lobe Epilepsy

This model is used to induce chronic seizures that mimic human TLE.

-

Animals: Adult male mice (e.g., C57BL/6J strain) are used.[6][7]

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).[6]

-

Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the hippocampus.[6][8]

-

KA Injection: A microinjection needle is lowered into the dorsal hippocampus. A low dose of kainic acid (e.g., 200 ng in 50 nL of saline) is slowly infused.[6][7]

-

Post-operative Care: Animals are monitored for recovery from surgery and the development of spontaneous recurrent seizures, which typically begin after a latent period.

-

Seizure Monitoring: Continuous video-EEG monitoring is often employed to quantify seizure frequency and duration.[6]

Maximal Electroshock (MES) Seizure Threshold Test

The MES test is a model of generalized tonic-clonic seizures and is used to assess a compound's ability to prevent seizure spread.[9][10]

-

Animals: Adult male mice are used.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test.

-

Stimulation: A brief electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered via corneal electrodes.[9]

-

Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the abolition of the tonic hindlimb extension.[9]

-

Threshold Determination: The current required to induce a tonic hindlimb extension in 50% of the animals (CC50) is determined.

Pentylenetetrazole (PTZ) Seizure Threshold Test

The PTZ test is a model of chemoconvulsant-induced seizures and is used to evaluate a compound's ability to raise the seizure threshold.[3][11]

-

Animals: Adult male mice are used.

-

Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered i.p. prior to PTZ.[3]

-

PTZ Administration: A sub-convulsive dose of pentylenetetrazole is administered, often via repeated injections (e.g., 10 mg/kg, i.p., every 10 minutes) until a generalized clonic seizure (Racine stage 5) is observed.[3]

-

Endpoint: The cumulative dose of PTZ required to induce a stage 5 seizure is recorded as the seizure threshold.[3]

Clinical Development Status

This compound was developed by Eli Lilly & Co. and has been investigated in preclinical studies for the treatment of epilepsy.[4][5] While it has also been explored for its potential in treating cognitive symptoms in schizophrenia, there is currently no publicly available information on active clinical trials of this compound specifically for epilepsy.[2][4] Its development for epilepsy appears to be in the preclinical phase.

Discussion and Future Directions

The preclinical data for this compound are compelling, suggesting that targeting the glycine transporter GlyT1 is a viable strategy for the treatment of epilepsy. The robust suppression of chronic seizures in a TLE model and the increase in seizure thresholds in acute models highlight its potential as a novel anti-seizure medication.[2][3]

Future research should focus on several key areas:

-

Pharmacokinetics and Brain Penetration: A thorough characterization of the pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier, is essential for optimizing dosing regimens.

-

Long-term Efficacy and Safety: Chronic administration studies are needed to evaluate the sustained efficacy and long-term safety profile of this compound.

-

Broader Spectrum of Activity: Investigating the efficacy of this compound in other epilepsy models, including those of genetic and drug-resistant epilepsy, would be valuable.

-

Translational Studies: Should further preclinical studies prove successful, the initiation of clinical trials in patients with epilepsy, particularly TLE, would be the next logical step.

Conclusion

This compound, through its selective inhibition of GlyT1, presents a novel and promising mechanism for the treatment of epilepsy. The existing preclinical evidence strongly supports its potential to suppress seizures and increase seizure thresholds. Further investigation is warranted to fully elucidate its therapeutic potential and to pave the way for potential clinical development as a new treatment option for patients with epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]

The GlyT1 Inhibitor LY2365109: A Preclinical Guide to its Impact on Seizure Thresholds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data surrounding the Glycine Transporter 1 (GlyT1) inhibitor, LY2365109, and its effects on seizure thresholds in various animal models. The information presented herein is intended to offer a comprehensive resource for researchers and professionals involved in the development of novel anti-epileptic drugs.

Core Findings: Elevating the Seizure Threshold

Preclinical studies have demonstrated that this compound effectively increases the threshold for seizures in established rodent models of epilepsy. By inhibiting the reuptake of glycine, this compound enhances glycinergic neurotransmission, a key mechanism in the regulation of neuronal excitability. This targeted action has shown promise in controlling seizure activity, positioning GlyT1 inhibitors as a potential new class of anti-ictogenic drugs.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in mouse models of seizures.

Table 1: Dose-Response of this compound in the Maximal Electroshock (MES) Seizure Test

| Dose of this compound (mg/kg, i.p.) | Percentage of Mice Protected from Tonic Hind-Limb Extension (%) |

| 3 | 0% |

| 5 | 20% |

| 7.5 | 60% |

| 10 | 80% |

Data extracted from Figure 4A of Shen et al., 2015.[1]

Table 2: Effect of this compound on Pentylenetetrazole (PTZ) Seizure Threshold

| Treatment | Cumulative PTZ Dose to Induce Stage 5 Seizure (mg/kg, i.p.) |

| Vehicle | ~45 |

| This compound (10 mg/kg, i.p.) | ~65 |

Data estimated from Figure 4B of Shen et al., 2015.[1]

Table 3: Efficacy of this compound in a Chronic Temporal Lobe Epilepsy (TLE) Model

| Treatment | Effect on Seizures |

| This compound (7.5-10 mg/kg) | Effective reduction in seizures |

| This compound (3 mg/kg and 5 mg/kg) | No significant effect or reduced efficacy |

| This compound (30 mg/kg) | Lethal respiratory arrest |

Based on findings from Shen et al., 2015.

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these preclinical studies is crucial for the interpretation and replication of the findings.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

-

Animal Model: Male CF-1 or C57BL/6 mice are commonly used.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 5% DMSO) and administered intraperitoneally (i.p.) at various doses. A positive control, such as valproic acid (e.g., 169 mg/kg), and a vehicle control are included.[1]

-

Stimulation: A constant alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes.[3]

-

Endpoint: The primary endpoint is the presence or absence of a tonic hind-limb extension seizure. Protection is defined as the absence of this endpoint.[1]

Intrahippocampal Kainic Acid (IHKA) Model of Temporal Lobe Epilepsy (TLE)

This model recapitulates key features of human TLE, including spontaneous recurrent seizures.

-

Animal Model: Adult male C57BL/6J mice are typically used.

-

Surgical Procedure:

-

Mice are anesthetized and placed in a stereotaxic frame.

-

A craniotomy is performed over the dorsal hippocampus.

-

A solution of kainic acid (e.g., 1 nmol in sterile saline) is injected into the hippocampus.[4]

-

-

Seizure Monitoring: Continuous video-electroencephalography (EEG) is used to monitor for the development of spontaneous recurrent seizures.

-

Drug Administration: Following the establishment of chronic seizures, mice are treated with this compound or vehicle to assess the impact on seizure frequency and duration.

Signaling Pathways and Experimental Workflows

The anticonvulsant effect of this compound is rooted in its modulation of the glutamatergic system, specifically through the potentiation of N-methyl-D-aspartate (NMDA) receptor function.

Signaling Pathway of this compound's Anticonvulsant Action

Caption: Mechanism of this compound's anticonvulsant effect.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for assessing this compound in preclinical seizure models.

References

- 1. Glycine Transporter 1 is a Target for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Spontaneous recurrent seizures in an intra-amygdala kainate microinjection model of temporal lobe epilepsy are differentially sensitive to antiseizure drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Synthesis of LY2365109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of LY2365109, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). The synthesis is accomplished through a convergent approach, involving the preparation of a key biaryl phenol intermediate followed by its coupling with a protected amino ethanol derivative and subsequent functional group manipulations. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route and associated workflows to support research and development in the field of neuroscience and medicinal chemistry.

Core Synthesis Pathway

The synthesis of this compound, chemically known as N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine, is achieved in a multi-step sequence. The key steps involve a Suzuki coupling to construct the biaryl core, followed by an O-alkylation and subsequent N-alkylation to introduce the amino acid moiety.

A pivotal publication in the Bioorganic & Medicinal Chemistry Letters by researchers at Eli Lilly and Company outlines the discovery and structure-activity relationships of a series of GlyT1 inhibitors, including the synthetic route for compounds structurally analogous to this compound. While the specific synthesis of this compound is not explicitly detailed as a numbered example in the main text of the available resources, the general synthetic scheme provided allows for the deduction of its synthesis. The following protocols are based on the general methods described for this class of compounds.

Synthesis Scheme

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of this compound, based on general procedures for analogous compounds.

Step 1: Synthesis of 4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenol (Biaryl Phenol)

Reaction: Suzuki Coupling

Procedure:

-

To a degassed solution of 2-tert-butyl-4-bromophenol (1.0 eq) and 3,4-(methylenedioxy)phenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol, 3:1) is added an aqueous solution of a base (e.g., 2M sodium carbonate, 3.0 eq).

-

A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl phenol.

Step 2: Synthesis of tert-butyl (2-((4-(benzo[d][1][2]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl)(methyl)carbamate)

Reaction: O-Alkylation (Mitsunobu Reaction)

Procedure:

-

To a solution of 4-(1,3-benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenol (1.0 eq), tert-butyl (2-hydroxyethyl)(methyl)carbamate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the protected amino ether intermediate.

Step 3: Synthesis of 2-((4-(benzo[d][1][2]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl)(methyl)amine

Reaction: Boc Deprotection

Procedure:

-

The tert-butyl carbamate intermediate from the previous step is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

-

The solution is stirred at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, the solvents are removed in vacuo.

-

The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude amine, which can be used in the next step without further purification.

Step 4: Synthesis of Ethyl N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycinate

Reaction: N-Alkylation

Procedure:

-

To a solution of the amine intermediate (1.0 eq) and a base such as potassium carbonate or triethylamine (2.0-3.0 eq) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is added ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude ester is purified by column chromatography if necessary.

Step 5: Synthesis of this compound

Reaction: Ester Hydrolysis

Procedure:

-

The ethyl ester from the previous step is dissolved in a mixture of THF and water.

-

Lithium hydroxide monohydrate (2.0-5.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

The reaction mixture is acidified to approximately pH 5-6 with a dilute acid (e.g., 1N HCl).

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization or preparative HPLC if required.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound, as specific yields and purity for this exact compound are not publicly available. The data is representative of similar reactions reported in the medicinal chemistry literature for this class of compounds.

| Step | Reaction Type | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | Suzuki Coupling | 2-tert-butyl-4-bromophenol | 4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenol | 75-85 | >95 |

| 2 | O-Alkylation | Biaryl Phenol | Boc-protected amino ether | 60-70 | >95 |

| 3 | Boc Deprotection | Boc-protected amino ether | Amine Intermediate | 90-99 | >90 |

| 4 | N-Alkylation | Amine Intermediate | Ethyl Ester Intermediate | 70-80 | >95 |

| 5 | Ester Hydrolysis | Ethyl Ester Intermediate | This compound | 85-95 | >98 |

Experimental Workflow Visualization

Caption: Typical experimental workflows for key reaction stages.

Pharmacological Profile of LY2365109: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has positioned this compound and other GlyT1 inhibitors as potential therapeutic agents for central nervous system (CNS) disorders associated with hypoglutamatergic function, such as schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro and in vivo properties, mechanism of action, and key experimental protocols.

Introduction

Glycine is an essential co-agonist at the NMDA receptor, a critical component of excitatory neurotransmission in the brain. The synaptic concentration of glycine is tightly regulated by GlyT1, a sodium and chloride-dependent transporter. Inhibition of GlyT1 represents a promising therapeutic strategy to enhance NMDA receptor signaling without directly activating the receptor, which could lead to excitotoxicity. This compound, developed by Eli Lilly and Company, is a potent and selective non-transportable inhibitor of GlyT1. Its pharmacological profile suggests potential utility in treating the negative and cognitive symptoms of schizophrenia, as well as other CNS disorders.

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates high affinity for GlyT1 and significant selectivity over the glycine transporter 2 (GlyT2). This selectivity is crucial as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord.

| Target | IC50 (nM) | Reference |

| Glycine Transporter 1 (GlyT1) | 15.8 | [1][2] |

| Glycine Transporter 2 (GlyT2) | > 30,000 | [1] |

Mechanism of Action

This compound acts as a non-competitive inhibitor of glycine reuptake by binding to GlyT1. This inhibition leads to an increase in the extracellular concentration of glycine, particularly in the vicinity of NMDA receptors. As glycine is a requisite co-agonist for NMDA receptor activation, its increased availability enhances the probability of NMDA receptor channel opening in the presence of glutamate, thereby potentiating glutamatergic neurotransmission.

Figure 1: Signaling pathway of this compound action.

In Vivo Pharmacology

Effects on Extracellular Glycine Levels

In vivo microdialysis studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in extracellular glycine levels in the brain.

| Brain Region | Dose (mg/kg, p.o.) | Fold Increase in Glycine | Reference |

| Striatum | 10 | 2-fold (from 1.52 µM to 3.6 µM) | [1] |

| Cerebrospinal Fluid (CSF) | 10 | 3-fold (from 10.38 µM to 36 µM) | [1] |

Effects on Neurotransmitter Release

By potentiating NMDA receptor function, this compound can modulate the release of other neurotransmitters. Studies have shown that it enhances acetylcholine and dopamine release in the striatum and prefrontal cortex, respectively[1].

Behavioral Effects

This compound has demonstrated potential as an anticonvulsant by increasing the seizure threshold in mice[3]. This effect is consistent with the role of enhanced NMDA receptor function in modulating neuronal excitability.

At higher doses, this compound has been observed to produce profound locomotor and respiratory impairments[1]. These adverse effects are thought to be due to excessive elevation of glycine levels in caudal brain areas, leading to the activation of inhibitory strychnine-sensitive glycine receptors.

Preclinical Pharmacokinetics

A comprehensive preclinical pharmacokinetic profile of this compound is not publicly available. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties across different species.

Clinical Development Status

There is no publicly available information indicating that this compound has entered clinical trials. The development of GlyT1 inhibitors for schizophrenia has faced challenges, with several candidates failing to demonstrate significant efficacy in late-stage clinical trials. The current development status of this compound by Eli Lilly and Company is not disclosed.

Experimental Protocols

Glycine Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of compounds on GlyT1.

Figure 2: Workflow for Glycine Uptake Inhibition Assay.

Materials:

-

CHO-K1 cells stably overexpressing human GlyT1a.

-

384-well cell culture plates.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

[³H]glycine (radiolabeled glycine).

-

This compound and other test compounds.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Plate CHO-K1/hGlyT1a cells in 384-well plates and culture overnight.

-

Compound Addition: Wash the cells with uptake buffer and then add varying concentrations of this compound or a vehicle control.

-

Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each well to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of incorporated [³H]glycine using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific glycine uptake (IC50) by fitting the data to a dose-response curve.

In Vivo Microdialysis

This protocol outlines the general procedure for measuring extracellular glycine levels in the brain of freely moving rats.

References

An In-depth Technical Guide to the Selectivity of LY2365109 for GlyT1 over GlyT2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective glycine transporter 1 (GlyT1) inhibitor, LY2365109, with a specific focus on its remarkable selectivity over glycine transporter 2 (GlyT2). This document details the quantitative measures of this selectivity, the experimental protocols used for its determination, and visual representations of the underlying mechanisms and experimental workflows.

Quantitative Selectivity of this compound

This compound demonstrates a high degree of selectivity for GlyT1 over GlyT2. This selectivity is quantitatively expressed through the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the transporter by 50%. The significantly lower IC50 value for GlyT1 indicates a much higher potency of this compound for this transporter subtype.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Human GlyT1a | 15.8 | [1][2][3][4] |

| This compound | Human GlyT2 | > 30,000 | [2] |

The data clearly illustrates that this compound is a potent inhibitor of GlyT1, while having a negligible effect on GlyT2 at concentrations up to 30,000 nM. This substantial difference in potency underscores the high selectivity of this compound, making it a valuable tool for studying the specific roles of GlyT1 in physiological and pathological processes.

Experimental Protocols for Determining Selectivity

The selectivity of this compound is primarily determined through in vitro cell-based glycine uptake assays. These assays measure the ability of the compound to inhibit the uptake of radiolabeled glycine into cells engineered to express either GlyT1 or GlyT2.

Cell-Based [³H]Glycine Uptake Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds on GlyT1 and GlyT2.

Objective: To determine the IC50 values of a test compound (e.g., this compound) for GlyT1 and GlyT2.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing human GlyT1a (CHO-K1/hGlyT1a) and human GlyT2 (CHO-K1/hGlyT2).

-

Radioligand: [³H]Glycine.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer containing 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Control Inhibitor: A known selective GlyT1 inhibitor (e.g., Sarcosine for nonspecific binding) and a known selective GlyT2 inhibitor.

-

Scintillation Fluid.

-

Microplates: 96- or 384-well format.

-

Cell Culture Reagents: F-12 medium, fetal bovine serum, etc.

-

Instrumentation: Liquid scintillation counter, automated liquid handling systems.

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-K1/hGlyT1a and CHO-K1/hGlyT2 cells under standard conditions.

-

Twenty-four hours prior to the assay, plate the cells at a density of approximately 40,000 cells per well in the desired microplate format.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells twice with pre-warmed assay buffer to remove any residual medium.

-

-

Compound Incubation:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer. A typical concentration range would span from picomolar to micromolar.

-

Add the diluted compound to the respective wells. Include wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a known inhibitor).

-

-

Glycine Uptake:

-

Prepare a solution of [³H]Glycine in the assay buffer at a concentration close to its Km value for the respective transporter.

-

Initiate the uptake reaction by adding the [³H]Glycine solution to all wells.

-

Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 10-30 minutes). This incubation time should be within the linear range of glycine uptake.

-

-

Termination of Uptake:

-

Terminate the uptake by rapidly aspirating the radioactive solution.

-

Wash the cells multiple times with ice-cold assay buffer to remove any unbound [³H]Glycine.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a suitable lysis buffer or a scintillation fluid directly to the wells.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake counts from all other measurements to determine the specific uptake.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

-

Selectivity Determination:

-

Compare the IC50 values obtained for GlyT1 and GlyT2. The selectivity ratio is calculated by dividing the IC50 for GlyT2 by the IC50 for GlyT1.

-

Visualizations

Glycine Transporter Mechanism

The following diagram illustrates the basic mechanism of glycine transport by GlyT1 and GlyT2, which are sodium and chloride-dependent transporters.

Caption: Mechanism of Glycine Transport by GlyT1 and GlyT2.